H3R-IN-1 Hydrochloride
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Overview
Description
H3R antagonist 1 (hydrochloride) is a compound that acts as an inverse agonist for the histamine receptor 3 (H3R). Histamine receptors are involved in various physiological processes, including the regulation of neurotransmitter release in the central nervous system. H3R antagonist 1 (hydrochloride) is primarily used in scientific research to study the effects of histamine receptor modulation on cognitive functions and neurodegenerative diseases .
Preparation Methods
The synthesis of H3R antagonist 1 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes typically involve the use of organic solvents and reagents under controlled conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography .
Chemical Reactions Analysis
H3R antagonist 1 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
H3R antagonist 1 (hydrochloride) has a wide range of scientific research applications. In chemistry, it is used to study the binding affinity and selectivity of histamine receptors. In biology, it helps in understanding the role of histamine in neurotransmitter release and cognitive functions. In medicine, it is being researched for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease, schizophrenia, and narcolepsy. Additionally, it has applications in the pharmaceutical industry for drug development and testing .
Mechanism of Action
The mechanism of action of H3R antagonist 1 (hydrochloride) involves its binding to the histamine receptor 3 (H3R), which is a G-protein-coupled receptor. By binding to this receptor, the compound inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, serotonin, norepinephrine, and gamma-aminobutyric acid. This inhibition leads to increased wakefulness and cognitive enhancement. The molecular targets and pathways involved include the regulation of intracellular calcium levels and the modulation of neurotransmitter release .
Comparison with Similar Compounds
H3R antagonist 1 (hydrochloride) can be compared with other similar compounds such as clobenpropit, ABT-239, ciproxifan, conessine, A-349,821, betahistine, and pitolisant. These compounds also act as antagonists or inverse agonists for the histamine receptor 3 (H3R) and share similar pharmacological properties. H3R antagonist 1 (hydrochloride) is unique in its specific binding affinity and selectivity for the H3R, making it a valuable tool in scientific research .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(1-cyclobutylpiperidin-4-yl)methyl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-2-15(3-1)22-8-6-13(7-9-22)10-18-20-19(21-25-18)14-4-5-16-17(11-14)24-12-23-16;/h4-5,11,13,15H,1-3,6-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFJPTAYJFKWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.